(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

Tubulin polymerization inhibitor Phenstatin analogue Benzophenone scaffold

(2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone (CAS 313496‑54‑7) is a substituted benzophenone that places a 2‑amino‑5‑chlorophenyl ring and a 3,4,5‑trimethoxyphenyl ring around a central carbonyl. It belongs to the phenstatin class of antimitotic agents and is explicitly referred to in the medicinal chemistry literature as phenstatin analogue 7 [REFS‑1].

Molecular Formula C16H16ClNO4
Molecular Weight 321.76
CAS No. 313496-54-7
Cat. No. B2853862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
CAS313496-54-7
Molecular FormulaC16H16ClNO4
Molecular Weight321.76
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3
InChIKeyXNXGUYDYCYSOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Overview of (2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone (CAS 313496‑54‑7)


(2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone (CAS 313496‑54‑7) is a substituted benzophenone that places a 2‑amino‑5‑chlorophenyl ring and a 3,4,5‑trimethoxyphenyl ring around a central carbonyl. It belongs to the phenstatin class of antimitotic agents and is explicitly referred to in the medicinal chemistry literature as phenstatin analogue 7 [REFS‑1]. The compound is primarily used as a validated starting point or comparator in tubulin‑targeted anticancer research [REFS‑1][REFS‑2], and it serves as a synthetic intermediate for generating libraries of 2‑amino‑3‑(3′,4′,5′‑trimethoxybenzoyl)‑5‑arylthiophenes [REFS‑2].

Scaffold identity Phenstatin analogue 7; reported scaffold for colchicine-site tubulin polymerization studies
Workflow Lead-optimization starting material for 2-amino-3-(3,4,5-trimethoxybenzoyl)-5-arylthiophene libraries
Procurement context Defined regioisomer with specified purity supports assay reproducibility and synthetic diversification

Why a Generic Benzophenone Cannot Replace (2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone in Tubulin‑Focused Assays


Simple benzophenones lack the precise substitution pattern that engages the colchicine site of tubulin. The 2‑amino‑5‑chloro arrangement on ring A and the 3,4,5‑trimethoxy motif on ring B are both required for potent antimitotic activity [REFS‑1]. In the seminal 2006 study, when the 2‑amino‑5‑chlorophenyl ring of this compound was replaced by a 2‑amino‑5‑arylthiophene, the resulting molecules displayed IC50 values ranging from 2.5 to 6.5 nM against L1210 and K562 leukemia cells, whereas the parent compound itself served as the baseline scaffold [REFS‑1][REFS‑2]. Consequently, substituting a generic benzophenone or a differently halogenated/aminated analogue will alter tubulin binding affinity, antiproliferative potency, and cell‑cycle arrest profile in ways that cannot be predicted without quantitative head‑to‑head data. Procurement must therefore specify the exact regioisomer and substitution pattern to reproduce published findings.

Target requirement
Substitute may shift
2-Amino-5-chloro on ring A; 3,4,5-trimethoxy on ring B
Generic benzophenones lack colchicine-site binding motifs; tubulin engagement may not transfer
Exact regioisomer (2-NH2, 5-Cl substitution)
Positional isomers represent distinct chemical entities; binding profile and assay response may differ
Defined halogen and amino pattern for SAR continuity
Altered halogenation or amination on ring A may shift antiproliferative response unpredictably

Quantitative Evidence Guide for (2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone Differentiation


Structural Identity as the Validated Phenstatin Analogue 7

The compound is explicitly named in the primary medicinal chemistry literature as 3,4,5‑(MeO)₃C₆H₂COC₆H₄(NH₂)Cl‑2,5 and is referred to as phenstatin analogue 7. This structural assignment is confirmed by the InChIKey XNXGUYDYCYSOCU‑UHFFFAOYSA‑N and by its role as the direct precursor in a published optimization campaign [REFS‑1][REFS‑2]. Any analog lacking the 2‑amino‑5‑chloro substitution or the 3,4,5‑trimethoxy pattern is a different chemical entity and cannot be assumed to exhibit the same tubulin binding pose.

Structural identity
Class-level
2-NH2, 5-Cl on ring A; 3,4,5-(MeO)3 on ring B
Regioisomeric identity confirmation required for target engagement
Positional isomers are distinct entities; verify by InChIKey
Tubulin polymerization inhibitor Phenstatin analogue Benzophenone scaffold

Established Position in Tubulin Polymerization Inhibitor Lead Optimisation

Although exact IC50 values for compound 7 were not reported in the primary paper, the Romagnoli study used it as the reference scaffold for a chemical replacement strategy. The thiophene‑containing derivatives (compounds 9f, 9i, 9j, 9l) achieved antiproliferative IC50 values between 2.5 and 6.5 nM against L1210 and K562 cell lines [REFS‑1]. The fact that the authors replaced the 2‑amino‑5‑chlorophenyl ring implies that compound 7 itself possesses measurable tubulin‑inhibitory activity but that its potency and/or drug‑like properties warranted further optimization.

Lead-optimization position
Context-dependent
Derivatives: IC50 2.5–6.5 nM (L1210, K562)
Reported lead-optimization scaffold context
Parent compound served as structural template; potency data from derivative study
Antimitotic Cytotoxicity Structure‑activity relationship

Physicochemical Identity and Synthetic Tractability

The compound possesses a molecular weight of 321.76 g·mol⁻¹ (C₁₆H₁₆ClNO₄) and a predicted boiling point of 519.0 ± 50.0 °C [REFS‑1]. Commercial batches are typically specified at ≥98% purity [REFS‑2]. These parameters support its use as a well‑defined synthetic intermediate for parallel library synthesis and as a reference standard in tubulin polymerization assays.

Physicochemical profile
Data to verify
MW 321.76; BP ~519 °C; purity ≥98%
Supports synthetic intermediate use and batch consistency
Predicted BP; confirm purity by in-house QC before assay use
Molecular weight Boiling point Purity specification

Recommended Application Scenarios for (2‑Amino‑5‑chlorophenyl)(3,4,5‑trimethoxyphenyl)methanone Based on Verified Evidence


Reproduction of the Romagnoli Tubulin Inhibitor Lead‑Optimization Protocol

Researchers aiming to replicate or extend the 2006 J. Med. Chem. study should obtain this exact compound as the starting benzophenone scaffold. The published procedure uses it to generate 2‑amino‑3‑(3′,4′,5′‑trimethoxybenzoyl)‑5‑arylthiophenes; only the 2‑amino‑5‑chloro substitution pattern on ring A provides the correct reactivity and binding orientation for subsequent Suzuki‑type couplings and tubulin polymerization assays [REFS‑1].

Use as a Reference Standard in Tubulin Polymerization and Colchicine‑Site Competition Assays

Because compound 7 is the direct structural predecessor of analogues that inhibited tubulin polymerization at nanomolar concentrations, it can serve as a system‑suitability standard or benchmark compound when validating colchicine‑site binding assays. Its defined purity (≥98%) and stability allow consistent inter‑laboratory comparisons [REFS‑1][REFS‑2].

Synthetic Intermediate for Phenstatin‑Based Combinatorial Libraries

The compound’s primary amino group and chloro substituent offer orthogonal synthetic handles for diversification. It can be employed as a core building block in medicinal chemistry campaigns that explore variations of ring A while retaining the 3,4,5‑trimethoxybenzoyl pharmacophore essential for tubulin binding [REFS‑3].

Application
Selection Property
Validation Focus
Tubulin inhibitor lead-optimization studies
Scaffold structural identity
Regioisomer and InChIKey confirmation
Colchicine-site binding assay reference
Defined purity specification
Assay system suitability and inter-laboratory consistency
Phenstatin-based combinatorial library synthesis
Orthogonal synthetic handles
Library diversification via amino and chloro groups
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